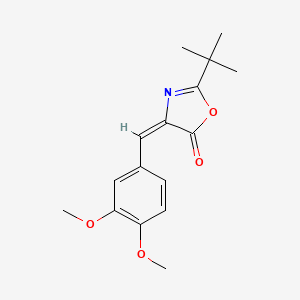![molecular formula C23H16N4 B14949524 2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an imidazo[1,2-b][1,2,4]triazine core with three phenyl groups attached at positions 2, 6, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,4,6-triphenyl-1,3,5-triazine with suitable reagents can lead to the formation of the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl rings .
Scientific Research Applications
2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce oxidative stress or apoptosis in cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3,6,7-Triphenylfuro[2,3-e]imidazo[1,2-b][1,2,4]triazine
- 7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine
- 8-Aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazin-4-ones
Uniqueness
2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern and the presence of three phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H16N4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,6,7-triphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C23H16N4/c1-4-10-17(11-5-1)20-16-24-23-25-21(18-12-6-2-7-13-18)22(27(23)26-20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
BUJPMSVWOMVVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C(N=C3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)


![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
